
Preclinical Profile of Uprosertib: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Uprosertib

Cat. No.: B612135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Uprosertib (GSK2141795) is an orally bioavailable, selective, and ATP-competitive pan-Akt

inhibitor that has demonstrated significant preclinical activity across a range of cancer models.

By targeting the three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3),

Uprosertib effectively disrupts the PI3K/Akt/mTOR signaling pathway, a critical axis for tumor

cell proliferation, survival, and resistance to therapy.[1][2][3] This technical guide provides a

comprehensive overview of the preclinical data on Uprosertib, including its mechanism of

action, in vitro and in vivo efficacy, and key experimental methodologies. The information is

intended to serve as a valuable resource for researchers and professionals involved in the

development of targeted cancer therapies.

Mechanism of Action
Uprosertib exerts its anti-cancer effects by directly binding to the ATP-binding pocket of Akt

kinases, thereby preventing their phosphorylation and activation.[4] This inhibition blocks the

downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest in

tumor cells.[2][3] The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers,

making it a key target for therapeutic intervention.[5][6] Uprosertib's ability to potently inhibit all

three Akt isoforms positions it as a promising agent for cancers dependent on this signaling

pathway for their growth and survival.
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Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that governs

fundamental cellular processes. Uprosertib's primary point of intervention is at the level of Akt.
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Caption: Uprosertib inhibits Akt, blocking downstream signaling to promote apoptosis and

inhibit proliferation.

In Vitro Efficacy
Uprosertib has demonstrated potent inhibitory activity against all three Akt isoforms and has

shown significant anti-proliferative effects in a variety of cancer cell lines.

Kinase Inhibition
The half-maximal inhibitory concentrations (IC50) of Uprosertib against the purified Akt

isoforms are summarized in the table below.

Kinase IC50 (nM)

Akt1 180

Akt2 328

Akt3 38

Data sourced from MedchemExpress.[1]

Anti-proliferative Activity
Uprosertib has been shown to inhibit the growth of a wide range of cancer cell lines. The IC50

values for a selection of cell lines are presented below. It is important to note that IC50 values

can vary depending on the assay conditions and the specific cell line.[7]
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Cell Line Cancer Type IC50 (µM)

OVCAR8 Ovarian Cancer ~0.24

JVM2
B-cell chronic lymphocytic

leukemia
~0.293

DMS114-P Small Cell Lung Cancer
Not explicitly stated, but

effective at 0.2 µM

PC9 Non-Small Cell Lung Cancer Effective at 2.5 µM

Data compiled from publicly

available sources.

In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated the anti-tumor activity of

Uprosertib as a single agent and in combination with other targeted therapies.

Monotherapy Studies
Uprosertib has shown significant tumor growth inhibition in various xenograft models.

Tumor Model Cancer Type Dose (mg/kg, p.o.)
Tumor Growth
Inhibition (%)

BT474 Breast Cancer 100 61

SKOV3 Ovarian Cancer 30 61

Data sourced from

available preclinical

studies.

Combination Studies
Preclinical studies have suggested a synergistic or additive anti-tumor effect when Uprosertib
is combined with other signaling pathway inhibitors.
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With MEK Inhibitors (e.g., Trametinib): Preclinical data indicate that the combination of

Uprosertib and a MEK inhibitor can lead to enhanced anti-tumor effects in various cancer

cell lines, including colon, pancreatic, and lung cancer, independent of RAS/RAF and

PI3K/PTEN genotypes.[4] This combination has also been shown to enhance tumor growth

inhibition in pancreatic tumor xenografts compared to either single agent.[4]

With mTOR Inhibitors (e.g., Everolimus): A synergistic effect has been observed between

Uprosertib and the mTOR inhibitor everolimus in patient-derived primary colorectal cancer

cell cultures.[8]

Preclinical Pharmacokinetics
While comprehensive preclinical pharmacokinetic data for Uprosertib is not readily available in

a consolidated format, preliminary data from a Phase I clinical trial in combination with

trametinib suggests that uprosertib is rapidly absorbed with a median maximum observed

concentration (Cmax) occurring 3 hours following multiple doses and has a mean effective half-

life of approximately 3 days. Further dedicated preclinical pharmacokinetic studies in animal

models such as mice and rats are necessary to fully characterize its absorption, distribution,

metabolism, and excretion (ADME) profile.

Experimental Protocols
This section outlines the general methodologies for key experiments used in the preclinical

evaluation of Uprosertib. It is important to note that specific parameters may vary between

individual studies.

Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP,

which signals the presence of metabolically active cells.[9][10]

Seed cells in
96-well plate

Treat with Uprosertib
(various concentrations)

Incubate for
_n_ hours

Add CellTiter-Glo®
Reagent

Shake to induce
cell lysis

Incubate at RT to
stabilize signal Read luminescence

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b612135?utm_src=pdf-body
https://escholarship.org/uc/item/6c2779pg
https://escholarship.org/uc/item/6c2779pg
https://www.benchchem.com/product/b612135?utm_src=pdf-body
https://trial.medpath.com/news/296259ff8754c706/ryvu-therapeutics-discovers-synergistic-mtor-akt-inhibitor-combination-for-colorectal-cancer-treatment
https://www.benchchem.com/product/b612135?utm_src=pdf-body
https://www.benchchem.com/product/b612135?utm_src=pdf-body
https://www.benchchem.com/product/b612135?utm_src=pdf-body
https://www.promegaconnections.com/using-celltiter-glo-luminescent-cell-viability-assay-to-assess-cell-viability-in-cancer-cells-treated-with-silver-nanoparticles-and-dna-pkcs-inhibitor/
https://www.promega.com/-/media/files/resources/cell-notes/cn005/celltiter-glo-luminescent-cell-viability-assay-for-cytotoxicity-and-cell-proliferation-studies.pdf?la=en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for assessing cell viability with the CellTiter-Glo® assay.

Protocol Details:

Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined density and

allow them to adhere overnight.

Compound Treatment: Treat cells with a serial dilution of Uprosertib or vehicle control (e.g.,

DMSO).

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified

incubator.

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent

to each well.

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis,

followed by a short incubation at room temperature to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the amount of ATP and, therefore, the number of viable cells.

Western Blotting for Phospho-Akt
Western blotting is used to detect the levels of specific proteins, in this case, the

phosphorylated (activated) form of Akt, to confirm the inhibitory effect of Uprosertib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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